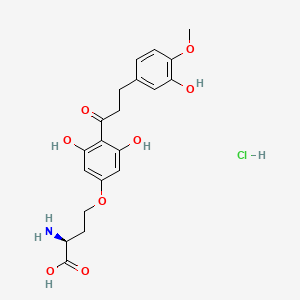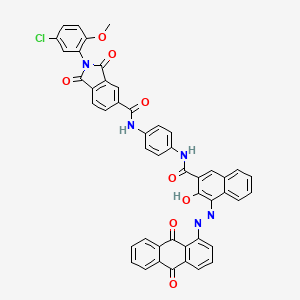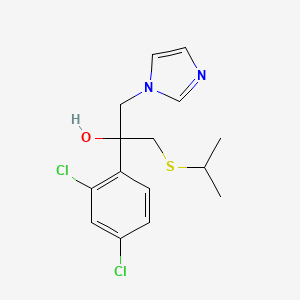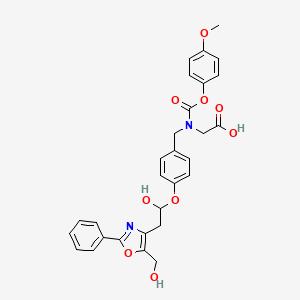
8,12-Dihydroxy muraglitazar
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,12-Dihydroxy muraglitazar is a derivative of muraglitazar, a dual peroxisome proliferator-activated receptor agonist with affinity for both PPARα and PPARγ. Muraglitazar was initially developed for the treatment of type 2 diabetes due to its ability to improve glycemic control and lipid profiles. its development was discontinued due to safety concerns .
Méthodes De Préparation
The synthesis of 8,12-Dihydroxy muraglitazar involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product . Industrial production methods would likely involve optimization of these conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
8,12-Dihydroxy muraglitazar undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
8,12-Dihydroxy muraglitazar has several scientific research applications, including:
Mécanisme D'action
8,12-Dihydroxy muraglitazar exerts its effects by activating both PPARα and PPARγ receptors. These receptors are ligand-activated nuclear hormone receptors that regulate the transcription of genes involved in carbohydrate and lipid metabolism pathways. Activation of PPARγ, predominantly expressed in adipose tissue, results in insulin-sensitizing antidiabetic effects. Activation of PPARα, primarily found in the liver, leads to improved lipid metabolism .
The antidiabetic and lipid-lowering effects induced by this compound may result from:
- Improved insulin action and enhanced glucose uptake in adipose tissue and skeletal muscle.
- Increased fatty acid uptake and storage in adipose tissue.
- Reduced plasma free fatty acid levels.
- Enhanced lipid metabolism in the liver .
Comparaison Avec Des Composés Similaires
8,12-Dihydroxy muraglitazar is unique due to its dual activation of PPARα and PPARγ receptors. Similar compounds include:
Rosiglitazone: A selective PPARγ agonist used to improve insulin sensitivity in type 2 diabetes.
Pioglitazone: Another PPARγ agonist with similar effects to rosiglitazone but with a different safety profile.
Compared to these compounds, this compound offers the advantage of dual receptor activation, potentially providing more comprehensive metabolic benefits. its safety concerns limit its clinical use .
Propriétés
Numéro CAS |
1222686-00-1 |
|---|---|
Formule moléculaire |
C29H28N2O9 |
Poids moléculaire |
548.5 g/mol |
Nom IUPAC |
2-[[4-[1-hydroxy-2-[5-(hydroxymethyl)-2-phenyl-1,3-oxazol-4-yl]ethoxy]phenyl]methyl-(4-methoxyphenoxy)carbonylamino]acetic acid |
InChI |
InChI=1S/C29H28N2O9/c1-37-21-11-13-23(14-12-21)39-29(36)31(17-26(33)34)16-19-7-9-22(10-8-19)38-27(35)15-24-25(18-32)40-28(30-24)20-5-3-2-4-6-20/h2-14,27,32,35H,15-18H2,1H3,(H,33,34) |
Clé InChI |
FQNOEHYLLLQCIJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC(=O)N(CC2=CC=C(C=C2)OC(CC3=C(OC(=N3)C4=CC=CC=C4)CO)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane;(E)-but-2-enedioic acid](/img/structure/B12766187.png)
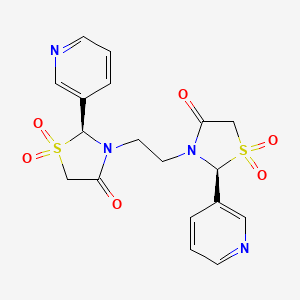
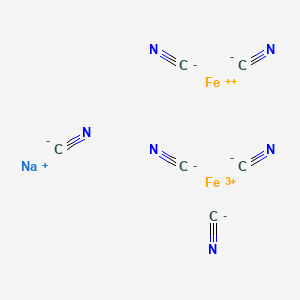


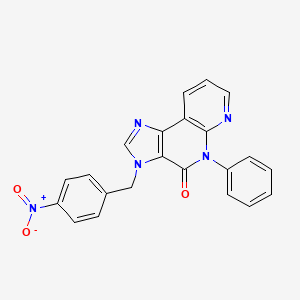
![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(octoxymethyl)phenyl]ethanone](/img/structure/B12766212.png)

